

Spectroscopic Analysis of Sulfamethoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for sulfamethoxazole, a sulfonamide antibiotic. It is important to note that the requested molecular formula, C₈H₁₀N₂O₄S, differs from that of sulfamethoxazole, which is C₁₀H₁₁N₃O₃S. Given the extensive availability of data for sulfamethoxazole, a compound of significant interest to researchers, scientists, and drug development professionals, this guide will focus on this molecule. The methodologies and data presented herein serve as a detailed reference for the spectroscopic characterization of this and similar sulfonamide compounds.

This document is intended for an audience with a technical background in analytical chemistry and drug development. It offers a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of a key biological pathway and an analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for sulfamethoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Sulfamethoxazole (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.95	s	1H	SO ₂ NH-
7.49	d	2H	Ar-H (ortho to SO ₂)
6.60	d	2H	Ar-H (ortho to NH ₂)
6.11	s	1H	Isoxazole C4-H
5.95 (approx.)	br s	2H	-NH ₂
2.29	s	3H	Isoxazole -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Sulfamethoxazole

Chemical Shift (δ) ppm	Assignment
168.5	Isoxazole C3
159.9	Isoxazole C5
152.6	Ar-C (C-NH ₂)
128.9	Ar-C (ortho to SO ₂)
125.1	Ar-C (C-SO ₂)
113.1	Ar-C (ortho to NH ₂)
95.8	Isoxazole C4
12.1	Isoxazole -CH ₃

Note: Specific spectral data for ¹³C NMR of sulfamethoxazole can be found in various databases such as PubChem.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Sulfamethoxazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3470 - 3380	Strong, Sharp	N-H stretch (asymmetric and symmetric, -NH ₂)
3350 - 3250	Medium, Broad	N-H stretch (sulfonamide)
1620 - 1590	Strong	N-H bend (-NH ₂) and C=C stretch (aromatic)
1500	Strong	C=C stretch (aromatic)
1330 - 1300	Strong	Asymmetric SO ₂ stretch
1165 - 1140	Strong	Symmetric SO ₂ stretch
930 - 830	Medium	C-H out-of-plane bend (aromatic)

Note: IR spectra for sulfamethoxazole are available from various sources, including ChemicalBook and ResearchGate.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Sulfamethoxazole (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
253	19.9	[M] ⁺ (Molecular Ion)
189	15.3	[M - SO ₂] ⁺
174	17.6	[M - C ₃ H ₃ NO] ⁺
156	83.0	[M - C ₃ H ₃ NO - H ₂ O] ⁺
108	67.9	[H ₂ N-C ₆ H ₄ -SO] ⁺
92	100.0	[C ₆ H ₄ NH ₂] ⁺ (Base Peak)
65	44.0	[C ₅ H ₅] ⁺

Data sourced from ChemicalBook.[\[1\]](#)

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of sulfamethoxazole.

Materials and Equipment:

- Sulfamethoxazole sample (5-25 mg)
- Deuterated dimethyl sulfoxide (DMSO-d6)
- NMR tube (5 mm) and cap
- Pasteur pipette with glass wool plug
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-25 mg of sulfamethoxazole and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
 - Vortex the sample until the solid is completely dissolved.
 - Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.
 - Cap the NMR tube and label it appropriately.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the DMSO-d6.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - For ^1H NMR:
 - Set the spectral width to approximately 12-15 ppm.
 - Use a 90° pulse angle.
 - Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative measurements (typically 1-2 seconds for a standard spectrum).[\[6\]](#)
 - Acquire the free induction decay (FID).
 - For ^{13}C NMR:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set a sufficient number of scans for adequate signal-to-noise (this can range from hundreds to thousands depending on the sample concentration and instrument).
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID for both ^1H and ^{13}C spectra.
 - Phase the resulting spectra.

- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ H = 2.50 ppm, δ C = 39.52 ppm).
- Integrate the peaks in the 1 H spectrum.
- Perform peak picking for both spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid sulfamethoxazole.

Materials and Equipment:

- Sulfamethoxazole powder
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).^[7]
- Sample Analysis:
 - Place a small amount of sulfamethoxazole powder onto the center of the ATR crystal using a clean spatula.

- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[8]
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically perform a background subtraction.
 - If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
 - Label the significant peaks.
 - After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of sulfamethoxazole and identify its molecular ion and fragmentation pattern.

Materials and Equipment:

- Sulfamethoxazole sample
- Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS, or a direct insertion probe)
- Volatile solvent (if using GC-MS, e.g., methanol or acetonitrile)
- Vial and syringe for sample introduction

Procedure:

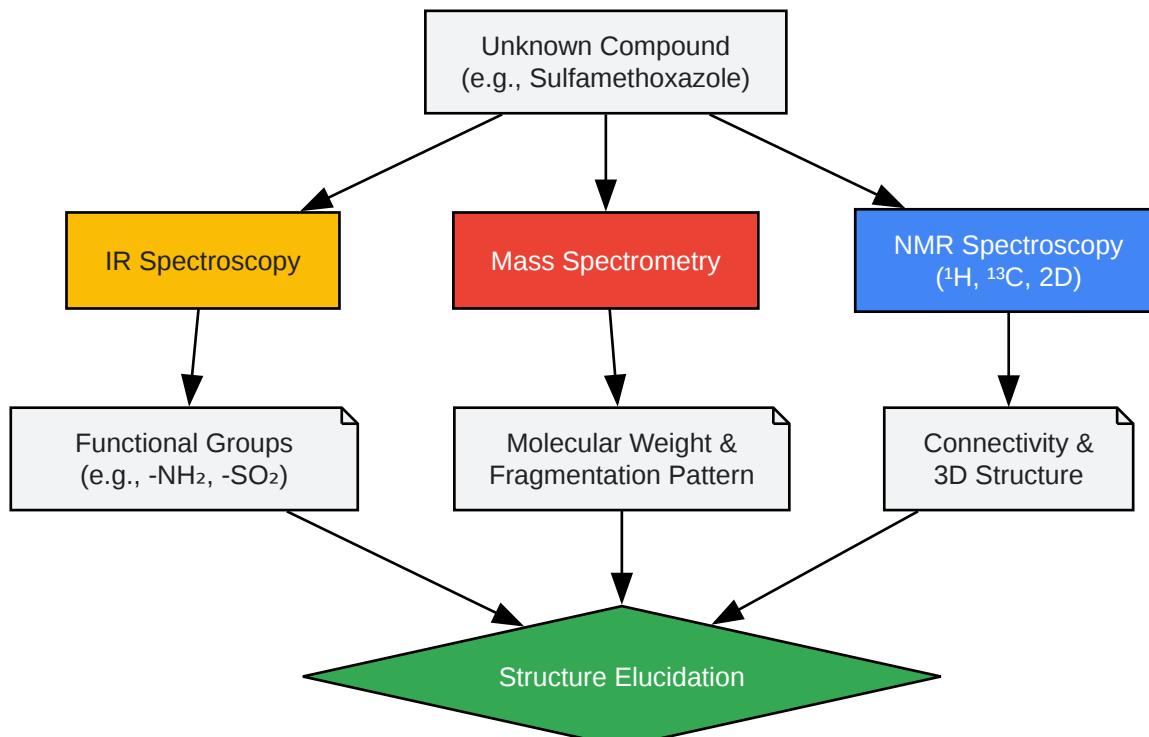
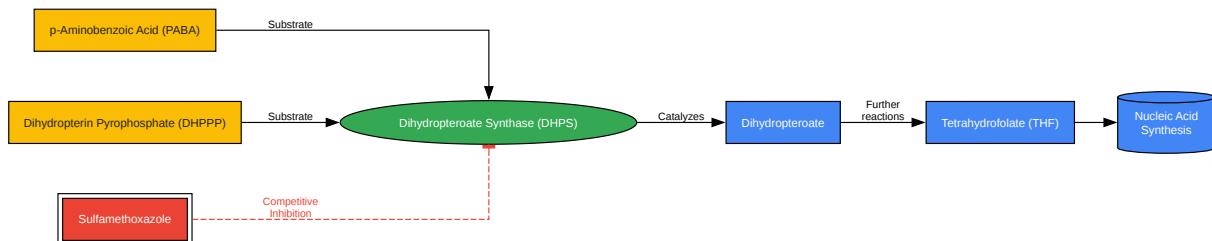
- Sample Introduction:

- Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via a vacuum lock.
- GC-MS: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer's ion source.
- Ionization and Fragmentation:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][9]
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
 - The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is designated as the base peak.

Visualization of Pathways and Workflows

Signaling Pathway: Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[\[10\]](#)[\[11\]](#)[\[12\]](#) This pathway is absent in humans, who obtain folic acid from their diet, making it an effective target for antibiotics.[\[13\]](#)[\[14\]](#)



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- To cite this document: BenchChem. [Spectroscopic Analysis of Sulfamethoxazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112778#spectroscopic-data-nmr-ir-ms-for-c8h10n2o4s>]

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